molecular formula C8H10O B7770329 2-Ethylphenol CAS No. 25429-37-2

2-Ethylphenol

Cat. No.: B7770329
CAS No.: 25429-37-2
M. Wt: 122.16 g/mol
InChI Key: IXQGCWUGDFDQMF-UHFFFAOYSA-N
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Description

2-Ethylphenol is an organic compound with the molecular formula C8H10O. It is one of the three isomeric ethylphenols and appears as a colorless liquid. This compound is commonly found as an impurity in xylenols and is used in the production of commercial phenolic resins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylphenol is typically synthesized through the ethylation of phenol using ethylene or ethanol in the presence of aluminium phenolate as a catalyst . The reaction conditions involve heating the reactants to facilitate the ethylation process.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves the continuous feeding of phenol and ethylene or ethanol into a reactor containing aluminium phenolate. The reaction mixture is then heated to the required temperature to achieve the desired conversion rate .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into ethylcyclohexanol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethylcyclohexanol and other reduced forms.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

2-Ethylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methylphenol (o-Cresol)
  • 4-Ethylphenol
  • 2,4-Dimethylphenol

Comparison: 2-Ethylphenol is unique due to its specific ethyl group position on the aromatic ring, which influences its chemical reactivity and physical properties. Compared to 2-Methylphenol, this compound has a higher boiling point and different reactivity patterns in substitution reactions. 4-Ethylphenol, with the ethyl group in a different position, exhibits distinct chemical behavior and applications .

Properties

IUPAC Name

2-ethylphenol
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InChI

InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
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InChI Key

IXQGCWUGDFDQMF-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1O
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Molecular Formula

C8H10O
Record name ETHYLPHENOL
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DSSTOX Substance ID

DTXSID1022479
Record name 2-Ethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

Ethylphenol is a yellow liquid. Freezing point -18 °C. Flash point 172 °F., Liquid, Colorless liquid with an odor of phenol; [Merck Index] Yellow-brown liquid; [MSDSonline]
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Boiling Point

400.14 °F at 760 mmHg (NTP, 1992), 204.5 °C
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Flash Point

173 °F (NTP, 1992), 78 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; FREELY SOL IN ALCOHOL, FREELY SOL IN BENZENE, GLACIAL ACETIC ACID, SOL IN ALL PROP IN ETHER, SOL IN ACETONE, Water solubility = 5340 mg/l
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Density

1.037 (USCG, 1999) - Denser than water; will sink, 1.0146 @ 25 °C
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Vapor Pressure

1 mmHg at 115.2 °F ; 5 mmHg at 164.1 °F; 10 mmHg at 188.6 °F (NTP, 1992), 0.15 [mmHg], 0.153 mm Hg at 25 °C.
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Color/Form

METASTABLE & STABLE CRYSTAL FORM, COLORLESS LIQUID

CAS No.

90-00-6; 25429-37-2, 90-00-6, 25429-37-2
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Melting Point

-18 °F (NTP, 1992), 18 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Ethylphenol?

A1: The molecular formula of this compound is C8H10O, and its molecular weight is 122.16 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for its identification and quantification in complex mixtures [, , ]. Other techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about its functional groups and structural properties [, ].

Q3: What is the role of this compound in catalytic reactions involving lignin?

A3: this compound can be a product or an intermediate in the catalytic decomposition of lignin, a complex polymer found in plant cell walls. For example, studies have shown that this compound can be produced from lignin model compounds like 2,3-dihydrobenzofuran over Palladium catalysts []. This process has implications for the production of valuable chemicals from renewable biomass resources.

Q4: How does the presence of this compound affect hydrodeoxygenation reactions?

A4: this compound can act as an inhibitor in the hydrodeoxygenation (HDO) of other phenolic compounds over sulfided catalysts like Cobalt-Molybdenum (CoMo) and Nickel-Molybdenum (NiMo) supported on gamma-alumina []. Its inhibiting strength falls between that of water and hydrogen sulfide. This information is crucial for optimizing the HDO process, which is essential for upgrading bio-oils derived from biomass.

Q5: How does the position of the ethyl group on the phenol ring influence its properties?

A5: The position of the ethyl group significantly impacts the reactivity and behavior of ethylphenols. For instance, in hydrodeoxygenation reactions, the presence of the ethyl group in the ortho- position (this compound) leads to higher partition coefficients compared to its meta- (3-Ethylphenol) and para- (4-Ethylphenol) isomers in ionic liquid-water two-phase systems []. This difference in partitioning behavior is attributed to the influence of the ethyl group on the electron density distribution within the molecule.

Q6: Are there studies comparing the reactivity of this compound with other substituted phenols?

A6: Yes, research has investigated the reactivity of this compound with the nitrate radical (NO3) in aqueous solutions []. The rate constant for this reaction was determined and compared to those of other substituted phenols. This information contributes to our understanding of the atmospheric fate of these compounds and their potential roles in atmospheric chemistry.

Q7: Is this compound stable under various environmental conditions?

A7: The stability of this compound can vary depending on factors like temperature, pH, and the presence of other chemicals. Research suggests that it can be degraded under supercritical water conditions, especially in the presence of sodium hydroxide []. This finding has implications for the development of methods for the treatment of wastewater contaminated with phenolic compounds.

Q8: What is known about the potential toxicity of this compound?

A8: Research suggests that the metabolism of ethylbenzene, a compound structurally similar to this compound, can vary significantly across different species, with mice exhibiting greater susceptibility to lung toxicity []. This study highlights the importance of considering species-specific metabolic pathways when assessing the potential toxicity of this compound and related compounds.

Q9: What are some common analytical methods used to detect and quantify this compound?

A9: Several analytical methods are employed for the detection and quantification of this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to identify and quantify this compound in various matrices, including environmental samples and food products [, , ]. Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that offers high sensitivity and selectivity for the analysis of this compound, especially in complex biological samples [].

Q10: What is the environmental fate of this compound and its potential impact on ecosystems?

A10: this compound is a common pollutant in surface water, often originating from industrial wastewater and agricultural runoff []. Its presence in the environment can have detrimental effects on aquatic organisms. For instance, studies have shown that this compound can disrupt the reproductive behavior of mosquitoes, potentially impacting their population dynamics and disease transmission [].

Q11: Are there any cross-disciplinary applications of this compound research?

A11: Research on this compound extends beyond traditional chemical and environmental fields. For example, studies have investigated its potential as an oviposition repellent for mosquitoes, offering a novel approach for vector control []. This example illustrates the interdisciplinary nature of research on this compound and its potential applications in diverse fields.

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